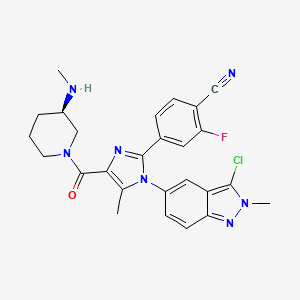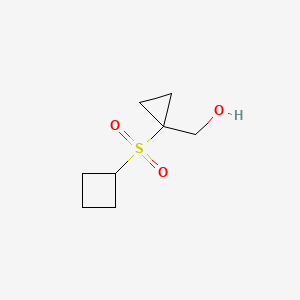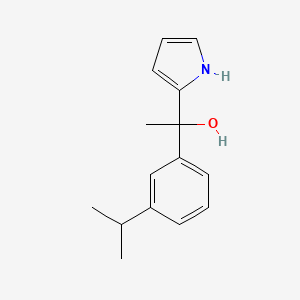![molecular formula C7H6ClN3 B15227043 3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile](/img/structure/B15227043.png)
3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile is a heterocyclic compound that features a pyrrolo[1,2-b]pyrazole core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of a pyrrole derivative with a suitable nitrile compound in the presence of a chlorinating agent can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions: 3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
作用機序
The mechanism of action of 3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile: Lacks the chloro substituent, which may affect its reactivity and biological activity.
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile: Similar structure but with a bromine atom instead of chlorine, potentially leading to different chemical properties.
3-Fluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile: Fluorine substitution can significantly alter the compound’s electronic properties and reactivity.
Uniqueness: The presence of the chloro substituent in 3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile imparts unique chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C7H6ClN3 |
|---|---|
分子量 |
167.59 g/mol |
IUPAC名 |
3-chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile |
InChI |
InChI=1S/C7H6ClN3/c8-7-5(4-9)10-11-3-1-2-6(7)11/h1-3H2 |
InChIキー |
IKUILRWLHUVLQO-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(=NN2C1)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(R)-6-Methyl-1-(methylthio)-4-phenyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B15226993.png)



![4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B15227025.png)
![1-(2,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15227028.png)




